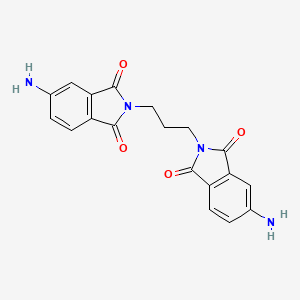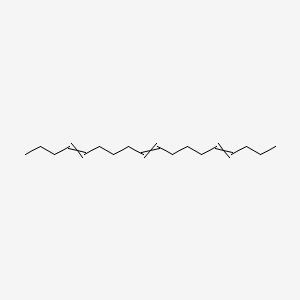![molecular formula C13H18OS B14308908 Cyclopentanol, 1-[2-(phenylthio)ethyl]- CAS No. 114694-23-4](/img/structure/B14308908.png)
Cyclopentanol, 1-[2-(phenylthio)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanol, 1-[2-(phenylthio)ethyl]- is an organic compound that belongs to the class of alcohols It features a cyclopentanol moiety attached to a 2-(phenylthio)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[2-(phenylthio)ethyl]- typically involves the reaction of cyclopentanol with 2-(phenylthio)ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
Cyclopentanol, 1-[2-(phenylthio)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction could produce cyclopentane.
科学研究应用
Cyclopentanol, 1-[2-(phenylthio)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopentanol, 1-[2-(phenylthio)ethyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylthio group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Cyclopentanol: A simpler analog without the phenylthio group.
Cyclopentanol, 1-ethyl-: A similar compound with an ethyl group instead of the 2-(phenylthio)ethyl group.
Uniqueness
Cyclopentanol, 1-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
114694-23-4 |
|---|---|
分子式 |
C13H18OS |
分子量 |
222.35 g/mol |
IUPAC 名称 |
1-(2-phenylsulfanylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
InChI 键 |
KFMVFSHDHPWLTC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CCSC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


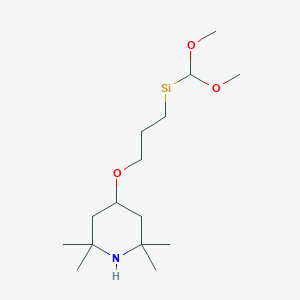
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)

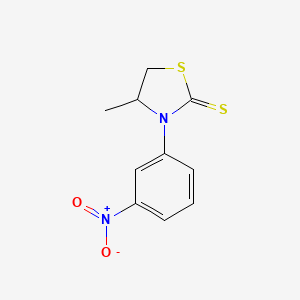

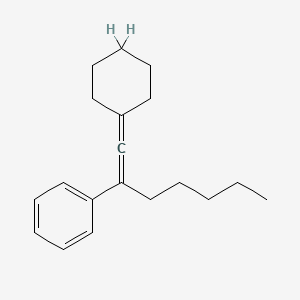

![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
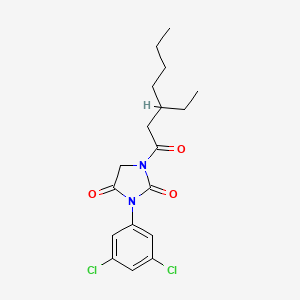
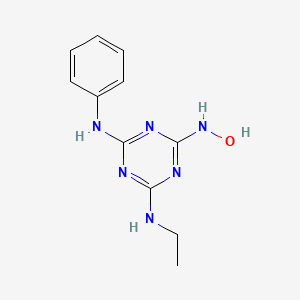
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
